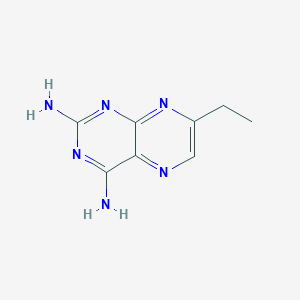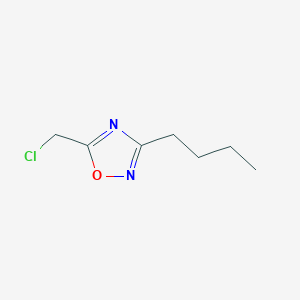![molecular formula C18H23N3O4S B2762964 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole CAS No. 2034488-33-8](/img/structure/B2762964.png)
4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, a sulfonyl group, and an imidazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes a benzene ring and a 1,3-dioxole ring . The pyrrolidin-1-yl group is a five-membered nitrogen-containing ring, and the imidazole ring is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the sulfonyl group could undergo substitution reactions, and the imidazole ring could participate in acid-base reactions .科学的研究の応用
Imidazole Derivatives in Medicine
Imidazole compounds have been synthesized and evaluated for their potential antisecretory and cytoprotective properties as antiulcer agents. For instance, the study on imidazo[1,2-a]pyridines substituted at the 3-position aimed to discover compounds with significant cytoprotective activity in ethanol and HCl-induced ulcer models, though none showed notable antisecretory activity in the gastric fistula rat model (Starrett et al., 1989). This suggests that structural analogs, including the specified compound, could be explored for their gastroprotective effects.
Catalysis and Organic Synthesis
Imidazole derivatives have been employed in various synthetic routes, contributing to the development of new chemical entities. For example, a method involving a three-component reaction with 1,3-dicarbonyl compounds or pyridin-2-amines has been utilized to synthesize sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the versatility of imidazole structures in facilitating complex organic transformations (Cui et al., 2018). This highlights the potential of the specified compound in synthetic chemistry applications, given its structural complexity and functional groups.
Molecular Conformation and Activity Relationship
Investigations into the structure-activity relationships of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides reveal insights into how molecular conformation affects pharmacological activity. Such studies underscore the importance of specific structural features for achieving desired biological outcomes, suggesting that modifications to imidazole derivatives could optimize their therapeutic efficacy (Ukrainets et al., 2019). This implies potential research applications for the specified compound in designing new drugs with tailored properties.
Antiviral and Antitumor Activities
Imidazole derivatives have been explored for their antiviral and antitumor potentials. Certain compounds have shown significant activity against human rhinovirus and various cancer cell lines, indicating the broad therapeutic applications of these molecules (Hamdouchi et al., 1999). This suggests that the compound could be investigated for its efficacy in treating viral infections and cancer, given its structural relation to active imidazole derivatives.
特性
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-1-methyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12(2)18-19-17(10-20(18)3)26(22,23)21-7-6-14(9-21)13-4-5-15-16(8-13)25-11-24-15/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUVWFJJXXGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


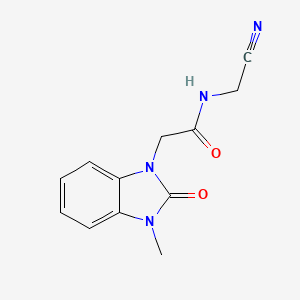
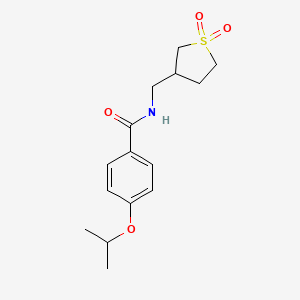
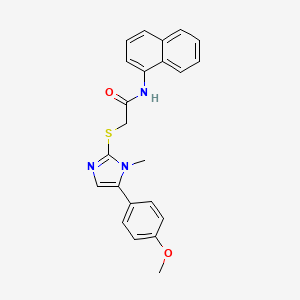
![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)

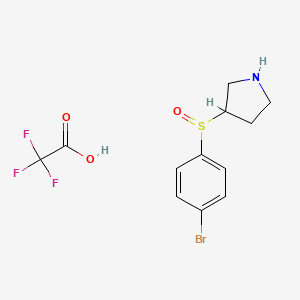
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide](/img/structure/B2762899.png)

![(Z)-methyl 2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2762901.png)
